2-Formyl-5-(thiophen-3-YL)phenol
Overview
Description
2-Formyl-5-(thiophen-3-YL)phenol is an organic compound that features a phenol group substituted with a formyl group and a thiophene ring. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(thiophen-3-YL)phenol typically involves the formylation of a thiophene-substituted phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the aromatic ring . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(thiophen-3-YL)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol or thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: 2-Carboxy-5-(thiophen-3-YL)phenol
Reduction: 2-Hydroxymethyl-5-(thiophen-3-YL)phenol
Substitution: Various halogenated or sulfonated derivatives
Scientific Research Applications
2-Formyl-5-(thiophen-3-YL)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(thiophen-3-YL)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. In materials science, the thiophene ring contributes to the compound’s electronic properties, enabling its use in organic electronics .
Comparison with Similar Compounds
2-Formyl-5-(thiophen-3-YL)phenol can be compared with other thiophene derivatives, such as:
2-Formylthiophene: Lacks the phenol group, making it less versatile in certain applications.
5-Formyl-2-thiophenecarboxylic acid: Contains a carboxylic acid group, which can influence its reactivity and solubility.
2,5-Diformylthiophene:
The uniqueness of this compound lies in its combination of a formyl group, a phenol group, and a thiophene ring, providing a versatile scaffold for further functionalization and diverse applications.
Properties
IUPAC Name |
2-hydroxy-4-thiophen-3-ylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-6-9-2-1-8(5-11(9)13)10-3-4-14-7-10/h1-7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGQNFKMHAQLGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685025 | |
Record name | 2-Hydroxy-4-(thiophen-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-01-5 | |
Record name | 2-Hydroxy-4-(3-thienyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261976-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-(thiophen-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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